5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

説明

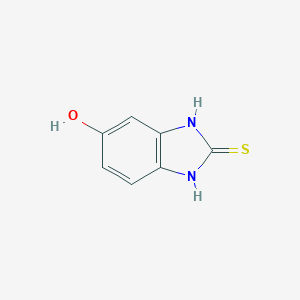

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound with the molecular formula C7H6N2OS It is known for its unique structure, which includes a benzimidazole ring fused with a thione group and a hydroxyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

化学反応の分析

Types of Reactions

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.

Reduction: The thione group can be reduced to form thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives.

科学的研究の応用

Chemistry

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, including:

- Oxidation to form quinone derivatives.

- Reduction to produce thiol derivatives.

- Substitution reactions with nucleophiles such as amines and thiols .

Research has demonstrated that this compound exhibits potential biological activities:

- Antimicrobial Properties: It has been identified as an inhibitor of certain enzymes involved in microbial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest its potential in cancer treatment through mechanisms involving apoptosis induction in cancer cells .

Medical Applications

In the pharmaceutical industry, this compound is studied for its role as an impurity in proton pump inhibitors like esomeprazole. Its presence can impact the efficacy and safety profiles of these medications .

Industrial Applications

The compound is also utilized in the development of electroluminescent materials for Organic Light Emitting Diode (OLED) devices. Its chemical properties make it suitable for enhancing the performance of these materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzimidazole compounds demonstrated that modifications to the thione group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising results in inhibiting bacterial growth .

Case Study 2: Cancer Treatment Potential

Research evaluating the anticancer properties of benzimidazole derivatives found that this compound exhibited cytotoxic effects on different cancer cell lines. The compound's mechanism was linked to its ability to induce apoptosis through reactive oxygen species generation .

作用機序

The mechanism of action of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it has been identified as an inhibitor of certain enzymes involved in microbial growth .

類似化合物との比較

Similar Compounds

- 5-Hydroxy-2-mercaptobenzimidazole

- 6-Hydroxy-2-mercaptobenzimidazole

- 2-Mercapto-1H-benzo[d]imidazol-5-ol

Uniqueness

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and thione groups in the benzimidazole ring enhances its reactivity and potential for diverse applications compared to its analogs .

生物活性

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its unique structure includes a benzimidazole ring fused with a thione group and a hydroxyl group at the 5-position, which contributes to its biological activity. The compound is known for its potential applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that this compound effectively reduced the viability of pathogenic microorganisms, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound's anticancer properties have also been extensively studied. It has been found to induce apoptosis in cancer cells through multiple pathways. For instance, it can inhibit specific enzymes involved in cell proliferation and survival, leading to decreased tumor growth. In vitro studies reported that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The mechanism of action involves the interaction of this compound with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : It has been shown to interact with serotonin receptors (5-HT receptors), which may mediate some of its pharmacological effects .

- Oxidative Stress Modulation : The hydroxyl group in its structure may play a role in modulating oxidative stress within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy against common pathogens. The results indicated a significant reduction in bacterial counts when treated with this compound compared to controls.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 50 |

- Anticancer Research : Another study focused on its anticancer effects on MCF-7 cells, where treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, such as 5-Hydroxy-2-mercaptobenzimidazole and 6-Hydroxy-2-mercaptobenzimidazole, this compound exhibits enhanced biological activity due to its unique substitution pattern. The presence of both hydroxyl and thione groups increases its reactivity and potential for diverse applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and its derivatives?

- Methodological Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with thiourea or thioacetic acid under reflux conditions. For example, potassium carbonate and methanol are used as base and solvent, respectively, to facilitate ring closure . Optimization of reaction time (2–6 hours) and temperature (60–80°C) improves yields (75–94%) . Derivatives can be synthesized via alkylation or arylation at the sulfur atom, using electrophilic reagents like alkyl halides in DMF with catalytic KI .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : HPLC (e.g., C18 column, acetonitrile/water mobile phase) confirms purity (>95%), with retention times ~1.25–1.28 minutes under standardized conditions .

- Spectroscopy : IR spectroscopy identifies characteristic thione (C=S) stretches (1050–1250 cm⁻¹). NMR (¹H/¹³C) resolves tautomeric forms: thione (δ 13.5–14.0 ppm for S-H) vs. thiol (δ 3.5–4.5 ppm for S-H) .

- Mass Spectrometry : LCMS ([M+H]+ peaks at m/z 166.2) validates molecular weight .

Q. What key physical-chemical properties influence experimental design with this compound?

- Methodological Answer :

- Thermal Stability : Melting point >250°C (decomposition), requiring inert atmospheres for high-temperature reactions .

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF, necessitating solvent selection for reactivity studies .

- Acid-Base Behavior : pKa ~8.5 for thione proton, enabling pH-dependent tautomerism (thione ↔ thiol) .

Advanced Research Questions

Q. How does tautomerism affect the reactivity of this compound in metallochelate formation?

- Methodological Answer : The thione-thiol tautomeric equilibrium (Fig. 1) dictates chelation modes. Thione forms stable N,S-bidentate complexes with transition metals (e.g., Cu²⁺, Ni²⁺), confirmed via ESI-MS and UV-Vis spectroscopy . Thiol tautomers favor monodentate S-bonding, reducing complex stability. Computational studies (DFT) predict tautomer populations: thione dominates in non-polar solvents (80–90%) .

Q. What DFT-based strategies are used to study the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately model thione-thiol tautomerism .

- Key Outputs :

- HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

- NBO analysis reveals sulfur lone pairs as nucleophilic sites .

- Validation : Experimental UV-Vis spectra (λmax ~320 nm) align with TD-DFT simulations .

Q. What methodologies assess the pharmacological potential of derivatives?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC values) against S. aureus and E. coli . Derivatives with electron-withdrawing substituents (e.g., -Br, -CF₃) show enhanced activity (MIC: 2–8 µg/mL) .

- Antioxidant Testing : DPPH radical scavenging (IC50: 15–30 µM) correlates with phenolic -OH groups .

- Molecular Docking : AutoDock Vina evaluates binding to C. albicans CYP51 (binding energy: −9.2 kcal/mol for 9c derivative) .

特性

IUPAC Name |

5-hydroxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVVBOVTVBURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562318 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92806-98-9 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。